molecular formula C20H19NO5 B2422759 ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate CAS No. 1203031-87-1

ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate

Cat. No. B2422759
CAS RN: 1203031-87-1
M. Wt: 353.374
InChI Key: TXRCLDPGPOWZPL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzoic acid derivatives and is commonly referred to as EODIB.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Cyclic Hydroxamic Acids and Lactams

Research has shown that compounds related to ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate are synthesized through processes like catalytic hydrogenations, which yield cyclic hydroxamic acids and lactams. These compounds are derived from the reductive cyclization of their esters and exhibit significant potential due to their structural similarity to naturally occurring cyclic hydroxamic acids like DIBOA and DIMBOA from Gramineae (Hartenstein & Sicker, 1993).

Structural and Molecular Analysis

Advanced techniques such as FT-IR, FT-Raman spectra, and molecular docking studies have been employed to analyze the structure and stability of related compounds. These studies provide insights into the molecular electrostatic potential, nonlinear optical properties, and possible inhibitory activities against specific biological targets (El-Azab et al., 2016).

Biological Activities and Applications

Antiplatelet and Antimicrobial Activities

Compounds structurally similar to this compound have been synthesized and evaluated for their biological activities. For instance, derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) have been studied for their selective anti-PAR4 (protease-activated receptor 4) activity, revealing potential as novel antiplatelet agents. This research indicates the importance of specific functional groups in retaining anti-PAR4 activity and identifies new compounds with comparable or enhanced biological activities (Chen et al., 2008).

Additionally, novel quinazolines synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have been screened for their antibacterial and antifungal activities, showcasing the potential of these compounds in developing new antimicrobial agents (Desai et al., 2007).

Mechanism of Action

Target of Action

The compound ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives, which this compound is a part of, are known to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets could lead to changes in cellular processes, resulting in these biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved and could contribute to the compound’s overall biological activity.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

ethyl 4-[[2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-2-25-20(24)14-3-7-15(8-4-14)21-19(23)12-26-16-9-5-13-6-10-18(22)17(13)11-16/h3-5,7-9,11H,2,6,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRCLDPGPOWZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=C(CCC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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